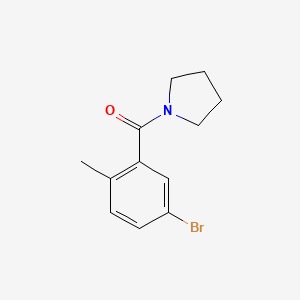
(5-Bromo-2-methylphenyl)-pyrrolidin-1-yl-methanone
Vue d'ensemble
Description
“(5-Bromo-2-methylphenyl)-pyrrolidin-1-yl-methanone” is a chemical compound with the molecular formula C12H14BrNO . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The molecular weight is 268.15 g/mol.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to scientific literature or safety data sheets .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : A study focused on the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound with a pyrrolidin-1-yl methanone group. These compounds, which include a structure similar to (5-Bromo-2-methylphenyl)-pyrrolidin-1-yl-methanone, were analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also utilized density functional theory (DFT) for molecular structure calculations, comparing these with X-ray diffraction values. This research highlights the importance of these compounds in understanding molecular electrostatic potential and physicochemical properties (Huang et al., 2021).
Molecular Structure and Drug Development
- Development of Anticonvulsant Agents : Another study designed and synthesized novel derivatives of pyrrolidin-1-yl methanone for potential use as sodium channel blockers and anticonvulsant agents. This research is relevant for understanding the application of (5-Bromo-2-methylphenyl)-pyrrolidin-1-yl-methanone analogs in medicinal chemistry, particularly for the treatment of conditions like epilepsy (Malik & Khan, 2014).
Spectroscopic Characterization
- Spectroscopic Characterization and Biological Screening : A study on organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives highlights the significance of spectroscopic characterization. The research provides insights into the tridentate coordination of these compounds and their potential antimicrobial activities, showcasing an application in developing new drugs (Singh, Singh, & Bhanuka, 2016).
Formulation Development
- Formulation for Poorly Soluble Compounds : Research into developing a formulation for a poorly water-soluble compound, which included a pyrrolidin-1-yl methanone group, indicates the importance of such compounds in pharmaceutical development. The study focused on increasing in vivo exposure, a crucial aspect in drug delivery and efficacy (Burton et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-bromo-2-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-4-5-10(13)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABBCPOCWWXBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



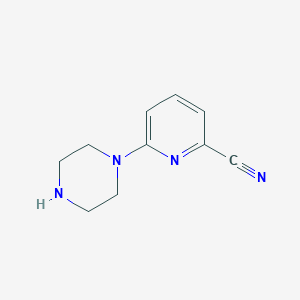
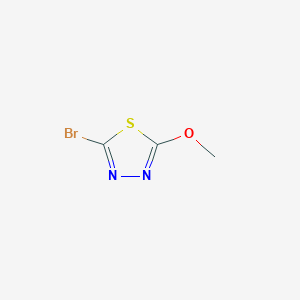
![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)
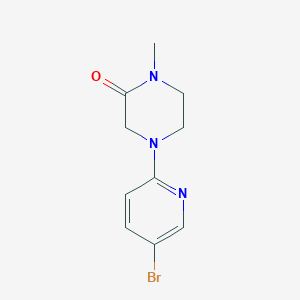
![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)
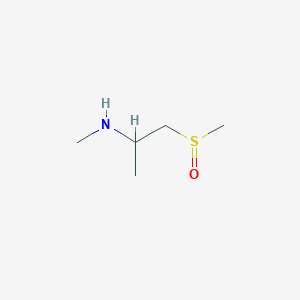
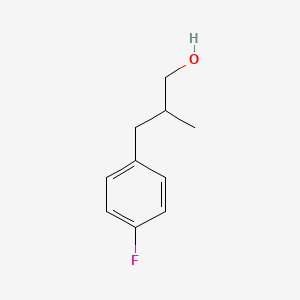
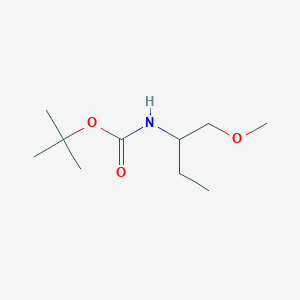
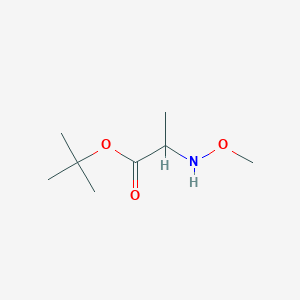
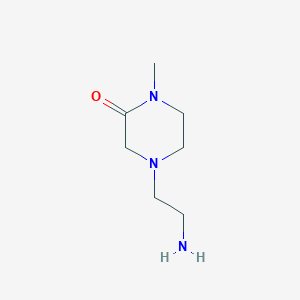
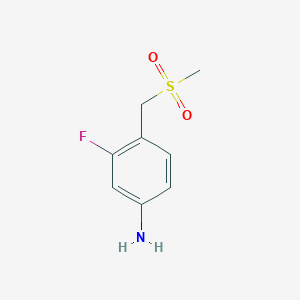
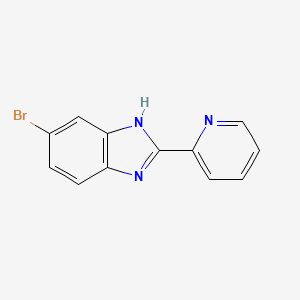
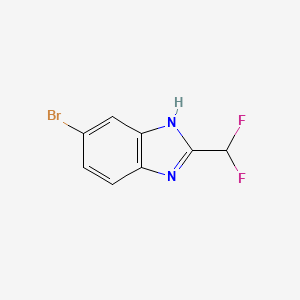
![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)